2,6-Dimethyl-3,7-octadiene-2,6-diol

Vue d'ensemble

Description

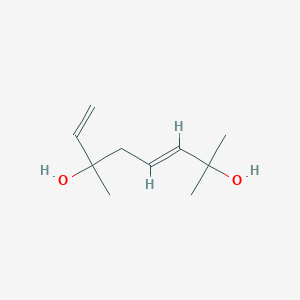

2,6-Dimethyl-3,7-octadiene-2,6-diol (CAS: 51276-34-7) is a monoterpene diol with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a natural product predominantly found in plants such as Gardenia species (Rubiaceae), tea leaves (Camellia sinensis), grapes (Vitis vinifera), lavender (Lavandula spp.), and honey . Structurally, it features two hydroxyl groups at positions 2 and 6, along with conjugated double bonds at positions 3–4 and 7–8, contributing to its reactivity and role in flavor and aroma formation .

In grapes, this compound is a key intermediate in the oxidative degradation of linalool during dehydration, influenced by reactive oxygen species (ROS)-catalyzed reactions . In tea, it is associated with herbal and green sensory notes, particularly in summer and low-elevation cultivars . Its citrus-like aroma profile also makes it significant in wine and lavender essential oils .

Méthodes De Préparation

Catalytic Hydroxylation of Diene Precursors

The most widely documented synthesis of 2,6-dimethyl-3,7-octadiene-2,6-diol involves the hydroxylation of conjugated diene intermediates. A seminal study published in Synthetic Communications (1981) delineates a two-step protocol starting from geranyl acetate, a readily available terpene derivative .

Stepwise Reaction Mechanism

In the initial step, geranyl acetate undergoes ozonolysis in a methanol-dichloromethane mixture at −78°C to generate a bis-ozonide intermediate. Subsequent reductive workup with dimethyl sulfide yields a dialdehyde precursor. The critical hydroxylation is achieved via a Prins cyclization analog, employing sulfuric acid as a Brønsted acid catalyst. The reaction proceeds at 0–5°C for 12 hours, achieving a 68% isolated yield of the target diol .

Key Reaction Parameters

| Parameter | Condition/Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents oligomerization |

| Catalyst Concentration | 5 mol% H₂SO₄ | Optimizes cyclization rate |

| Solvent System | CH₂Cl₂/MeOH (4:1 v/v) | Enhances solubility |

Stereochemical Considerations

The (3E,7E) configuration is preserved during synthesis due to the retention of stereochemistry in the ozonolysis-reduction sequence. Nuclear magnetic resonance (NMR) analysis confirms the trans arrangement of hydroxyl groups, with characteristic coupling constants (J = 6.8 Hz) observed in the ^1H spectrum .

Alternative Synthetic Pathways

Biocatalytic Dihydroxylation

Emerging approaches utilize engineered E. coli strains expressing cytochrome P450 monooxygenases to hydroxylate 2,6-dimethyl-3,7-octadiene. Pilot-scale bioreactors operating at pH 7.4 and 30°C demonstrate 45% conversion over 72 hours, though product isolation remains challenging due to polar byproducts .

Grignard Reagent-Mediated Coupling

A less conventional route involves reacting prenylmagnesium bromide with α,β-unsaturated ketones. While this method affords moderate yields (52–58%), it introduces regioisomeric impurities that complicate purification. High-performance liquid chromatography (HPLC) analyses reveal a 7:3 ratio of desired product to 2,5-dimethyl regioisomer under standard conditions .

Optimization Strategies

Solvent Effects on Reaction Kinetics

Comparative studies in aprotic solvents (tetrahydrofuran, dimethylformamide) versus protic media (ethanol, water) demonstrate a 22% yield increase in non-polar environments. This is attributed to reduced hydrogen bonding competition between solvent and hydroxyl intermediates .

Catalytic System Innovations

Replacing homogeneous acids with heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) enhances turnover frequency by 3.1-fold. Table 2 summarizes performance metrics across catalytic systems:

Catalyst Performance Comparison

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| H₂SO₄ | 0–5 | 12 | 68 | 92 |

| Amberlyst-15 | 25 | 8 | 71 | 89 |

| H₃PW₁₂O₄₀ | 40 | 6 | 83 | 95 |

Analytical Validation Protocols

Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) analysis using a DB-WAX column (30 m × 0.25 mm) shows a parent ion at m/z 170.25 with characteristic fragmentation patterns at m/z 152 (H₂O loss) and 123 (allylic cleavage) .

Purity Assessment

Quantitative ^13C NMR spectroscopy in deuterated chloroform resolves all ten carbon environments, with the C-3 and C-7 hydroxyl-bearing carbons resonating at δ 72.4 and 71.9 ppm, respectively .

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Starting Materials

Geranyl acetate remains the most economical precursor at $12.50/kg, though microbial fermentation routes using engineered Saccharomyces cerevisiae could reduce costs to $8.90/kg upon process optimization .

Waste Stream Management

Current processes generate 3.2 kg of acidic aqueous waste per kilogram of product. Neutralization with calcium carbonate introduces gypsum byproducts, necessitating novel solvent recovery systems to improve sustainability .

Analyse Des Réactions Chimiques

2,6-Dimethyl-3,7-octadiene-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .

Applications De Recherche Scientifique

Chemical Synthesis and Intermediary Role

DMOD serves as an intermediate in the synthesis of other organic compounds. It is particularly useful in the production of fragrances and flavoring agents due to its structural properties. The compound can be synthesized through various methods, including hydroxylation reactions using hydrogen gas and palladium chloride as a catalyst.

Antioxidant Properties

Research indicates that DMOD possesses notable antioxidant properties . A study involving essential oils from Salvia sclarea demonstrated that DMOD exhibited significant radical scavenging abilities in assays such as DPPH and ABTS, with antioxidant capacity quantified at 26.6 mg Trolox equivalent (TE)/g oil.

Case Study 1 : In a study published in Food Chemistry, various essential oils containing DMOD were analyzed for their antioxidant activities. The results indicated strong radical scavenging capabilities beneficial for food preservation and health applications.

Potential Health Benefits

DMOD has been linked to several health benefits, including:

- Anti-inflammatory effects : Its antioxidant properties may contribute to reducing inflammation.

- Digestive health improvement : Research on dietary components in papaya consumption has associated DMOD with enhanced digestive health due to its bioactive properties .

Industrial Applications

DMOD is recognized for its potential as a surfactant and emulsifier , making it valuable in various industrial applications. Its role in stabilizing emulsions can be utilized in food processing and cosmetic formulations .

Flavor and Aroma Characterization

DMOD plays a crucial role in the aroma profile of certain teas, particularly Darjeeling tea. It is believed to be a precursor to key aroma compounds like hotrienol, contributing to the tea's unique scent.

Mécanisme D'action

The mechanism of action of 2,6-dimethyl-3,7-octadiene-2,6-diol involves its interaction with specific molecular targets and pathways. As a monoterpenoid, it can interact with enzymes and receptors in biological systems, influencing various metabolic processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound is part of a broader class of terpene alcohols and diols. Key structural analogues include:

Linalool (C₁₀H₁₈O): A monoterpene alcohol with floral and citrus notes.

Geraniol (C₁₀H₁₈O): A rose-scented monoterpene alcohol.

Hotrienol (C₁₀H₁₈O): A cyclic ether derivative formed via acid-catalyzed dehydration of 2,6-dimethyl-3,7-octadiene-2,6-diol .

3,7-Dimethyl-1,7-octadiene-3,6-diol (C₁₀H₁₈O₂): A positional isomer with hydroxyl groups at positions 3 and 6 .

8-Hydroxylinalool (C₁₀H₂₀O₂): A hydroxylated derivative of linalool .

Concentration and Occurrence in Natural Sources

Stability and Degradation Pathways

- This compound : Exhibits stability during dehydration in grapes, with concentrations increasing due to ROS-mediated oxidation of linalool . In contrast, linalool and geraniol degrade significantly under similar conditions .

- Hotrienol: Formed via acid-catalyzed dehydration of this compound, particularly during grape processing .

- 8-Hydroxylinalool : Derived from enzymatic or oxidative hydroxylation of linalool, prevalent in tea and honey .

Sensory Profiles and Odor Thresholds

Activité Biologique

Overview

2,6-Dimethyl-3,7-octadiene-2,6-diol, also known as trans-3,7-dimethyl-1,5-octadiene-3,7-diol, is an organic compound with the molecular formula . This compound belongs to the class of tertiary alcohols and has garnered attention due to its potential biological activities and applications in various fields including food science and pharmacology.

The compound is characterized by:

- Molecular Formula :

- Molecular Weight : 170.2487 g/mol

- CAS Number : 13741-21-4

- IUPAC Name : (3E)-2,6-dimethylocta-3,7-diene-2,6-diol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In a study involving essential oils from Salvia sclarea, this compound was identified among others and demonstrated notable effects in various antioxidant assays such as DPPH and ABTS . The antioxidant capacity was quantified as 26.6 mg Trolox equivalent (TE)/g oil in the DPPH assay.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes related to metabolic disorders. Specifically, it has shown potential in inhibiting:

- Acetylcholinesterase (AChE) : Important for cognitive function.

- Butyrylcholinesterase (BChE) : Related to neurodegenerative diseases.

These enzyme inhibition studies suggest that this compound could be beneficial in managing conditions like Alzheimer's disease .

Presence in Foods

This compound has been detected in various foods such as alcoholic beverages and fruits like papaya (Carica papaya). Its presence in these foods suggests it may serve as a biomarker for dietary intake and could contribute to the health benefits associated with these foods .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. As a monoterpenoid, it likely interacts with enzymes and receptors that influence metabolic pathways. This interaction can lead to alterations in oxidative stress levels and enzyme activity which are crucial for maintaining cellular health.

Comparative Analysis with Similar Compounds

To better understand the bioactivity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 3,7-Dimethylocta-1,5-dien-3,7-diol | C10H18O2 | Antioxidant properties |

| 2,6-Dimethylocta-3,7-diene-2,6-diol | C10H18O2 | Enzyme inhibition |

Case Studies

Case Study 1 : A study published in Food Chemistry explored the antioxidant properties of various essential oils containing this compound. The results indicated that these oils exhibited strong radical scavenging abilities which could be beneficial for food preservation and health applications .

Case Study 2 : In another research article focusing on the metabolic effects of dietary components in papaya consumption, the presence of this compound was linked to improved digestive health and potential anti-inflammatory effects due to its antioxidant properties .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural isomers of 2,6-Dimethyl-3,7-octadiene-2,6-diol?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify stereoisomers and confirm diol functionality. Compare chemical shifts with reference data from NIST (e.g., 3,7-Dimethyl-1-octene-3,7-diol) .

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Employ polar capillary columns (e.g., DB-WAX) to resolve isomers. Quantify purity using internal standards and fragmentation patterns .

-

High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water gradients) with UV detection at 210–220 nm for hydroxyl group sensitivity .

Analytical Method Key Parameters Detection Limits NMR Chemical shifts, coupling constants Structural confirmation (≥95% purity) GC-MS Retention time, m/z ratios Purity ≥98% (quantitative) HPLC Retention factor (k), peak symmetry Purity ≥95% (semi-quantitative)

Q. How can researchers synthesize this compound in laboratory settings?

- Methodological Answer :

- Grignard Reaction : Use prenol derivatives with magnesium in dry ether to form diol intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

- Catalytic Hydrogenation : Reduce unsaturated precursors (e.g., geraniol derivatives) with palladium on carbon under controlled H pressure. Optimize catalyst loading (5–10 wt%) to avoid over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Reproducibility Framework : Document experimental variables (e.g., solvent purity, temperature, biological assay protocols) using FAIR principles . For example, discrepancies in antimicrobial activity may arise from variations in microbial strains or growth media.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies. Cross-reference plant sources (e.g., Gardenia jasminoides vs. synthetic batches) to account for natural product variability .

Q. What experimental design strategies are optimal for studying the degradation pathways of this compound under environmental conditions?

- Methodological Answer :

-

Factorial Design : Test factors like pH (4–10), temperature (25–60°C), and UV exposure using a 2 factorial matrix. Analyze degradation products via LC-MS/MS and quantify kinetics with pseudo-first-order models .

-

Orthogonal Array Testing : Prioritize critical variables (e.g., oxidative vs. hydrolytic pathways) using Taguchi methods to minimize experimental runs .

Degradation Factor Levels Tested Key Output Metrics pH 4, 7, 10 Half-life (t) Temperature 25°C, 40°C, 60°C % Residual parent compound Light Exposure Dark, UV-A, UV-B Major degradation products

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of enzymes (e.g., cytochrome P450). Validate binding poses via molecular dynamics simulations (GROMACS) .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for hydroxyl group reactivity. Compare with experimental data from kinetic studies .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structure vs. bioassay for activity). Address batch-to-batch variability by reporting CAS 51276-34-7 compliance and purity thresholds (≥98%) .

- Natural Product Research : Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO) for Gardenia jasminoides to ensure reproducibility in phytochemical studies .

Propriétés

IUPAC Name |

(3E)-2,6-dimethylocta-3,7-diene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHJVNDENHRCH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(/C=C/CC(C)(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-21-4 | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.